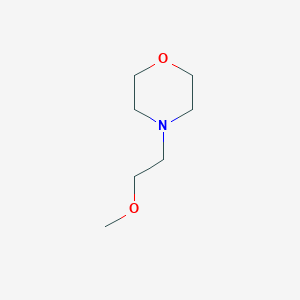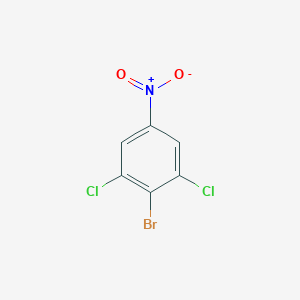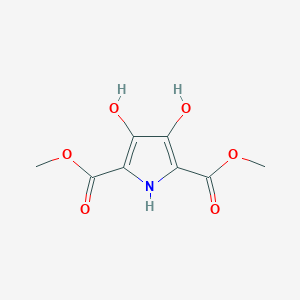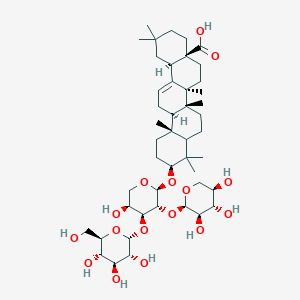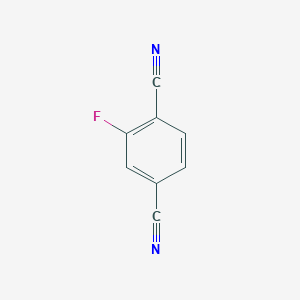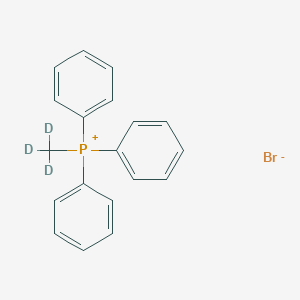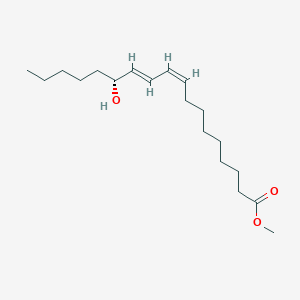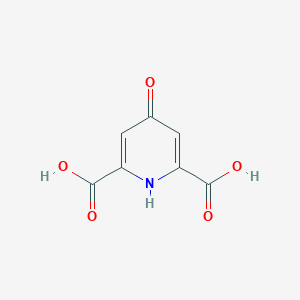![molecular formula C10H14O2 B156150 [[(1,1-Dimethylpent-4-en-2-ynyl)oxy]methyl]oxirane CAS No. 1886-89-1](/img/structure/B156150.png)
[[(1,1-Dimethylpent-4-en-2-ynyl)oxy]methyl]oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[[(1,1-Dimethylpent-4-en-2-ynyl)oxy]methyl]oxirane is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as DMPO and is a highly reactive molecule that can be used in a variety of applications. In
作用機序
DMPO acts as a spin trap by reacting with free radicals to form a stable adduct. This adduct can then be analyzed using electron paramagnetic resonance (EPR) spectroscopy to determine the identity and concentration of the free radical. DMPO has been shown to react with a variety of free radicals, including superoxide, hydroxyl, and nitric oxide radicals.
生化学的および生理学的効果
DMPO has been shown to have a variety of biochemical and physiological effects. This compound has been shown to reduce oxidative stress and inflammation in a variety of cell types, including endothelial cells, smooth muscle cells, and neurons. DMPO has also been shown to protect against ischemia-reperfusion injury in animal models.
実験室実験の利点と制限
One of the main advantages of using DMPO in lab experiments is its ability to act as a spin trap for free radicals. This allows researchers to study the identity and concentration of free radicals in biological systems. However, DMPO has some limitations, including its potential toxicity and the need for specialized equipment, such as EPR spectroscopy, to analyze the adducts formed.
将来の方向性
There are many future directions for research on DMPO. One area of interest is the development of new methods for synthesizing this compound. Another area of interest is the use of DMPO in studies of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to determine the optimal conditions for using DMPO in lab experiments and to explore the potential toxicity of this compound.
合成法
DMPO can be synthesized using a variety of methods, including epoxidation of the corresponding allylic alcohol, reaction of the corresponding allylic chloride with sodium hydroxide, and oxidation of the corresponding allylic alcohol with dimethyl dioxirane. The most common method of synthesizing DMPO is through the reaction of the corresponding allylic alcohol with m-chloroperbenzoic acid.
科学的研究の応用
DMPO has been extensively studied in scientific research due to its ability to act as a spin trap for free radicals. This compound has been used to study a variety of biological processes, including oxidative stress, inflammation, and apoptosis. DMPO has also been used in studies of cardiovascular disease, cancer, and neurodegenerative diseases.
特性
CAS番号 |
1886-89-1 |
|---|---|
製品名 |
[[(1,1-Dimethylpent-4-en-2-ynyl)oxy]methyl]oxirane |
分子式 |
C10H14O2 |
分子量 |
166.22 g/mol |
IUPAC名 |
2-(2-methylhex-5-en-3-yn-2-yloxymethyl)oxirane |
InChI |
InChI=1S/C10H14O2/c1-4-5-6-10(2,3)12-8-9-7-11-9/h4,9H,1,7-8H2,2-3H3 |
InChIキー |
YQJCMJPWVZEDPX-UHFFFAOYSA-N |
SMILES |
CC(C)(C#CC=C)OCC1CO1 |
正規SMILES |
CC(C)(C#CC=C)OCC1CO1 |
その他のCAS番号 |
1886-89-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



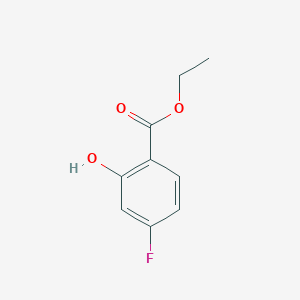
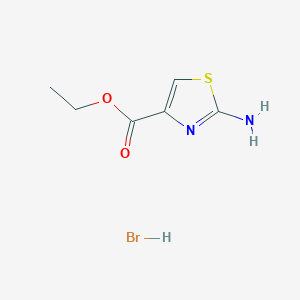
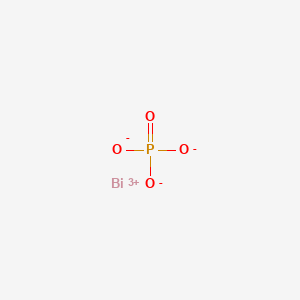
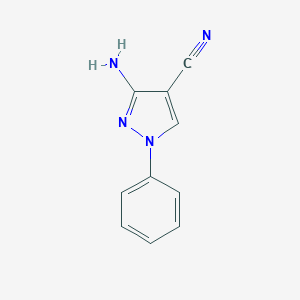
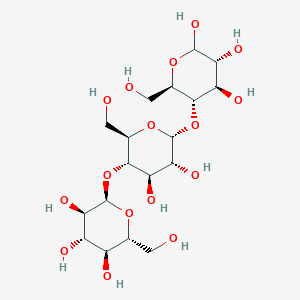
![3-Bromo[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B156077.png)
